

Characterization of Chaetoviridin A: An Application Note on NMR and Mass Spectrometry Analysis

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Compound of Interest		
Compound Name:	Chaetoviridin A	
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This document provides detailed application notes and protocols for the characterization of **Chaetoviridin A**, a potent antifungal azaphilone metabolite isolated from Chaetomium globosum. The following sections detail the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, experimental methodologies, and an overview of its known mechanism of action.

Spectroscopic Data for Chaetoviridin A

The structural elucidation of **Chaetoviridin A** (Molecular Formula: C₂₃H₂₅ClO₆, Molecular Weight: 432.89 g/mol) is achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data for **Chaetoviridin A**, acquired in CDCl₃, are summarized below. These assignments are crucial for the unambiguous identification of the compound.



Position	¹³ C NMR (δc)	¹H NMR (δH, mult., J in Hz)
1	168.8	
3	149.3	7.21 (d, 15.8)
4	119.1	6.25 (dd, 15.8, 9.8)
4a	111.4	
5	147.2	
6	99.9	
6a	84.1	
7	181.5	
8	111.2	6.08 (s)
8a	168.8	
9	123.0	
9a	144.9	
1'	201.8	
2'	49.3	3.65 (dq, 7.0, 2.8)
3'	74.8	3.95 (d, 2.8)
4'	20.3	1.25 (d, 7.0)
5'	14.8	1.20 (d, 7.0)
1"	141.5	6.25 (dd, 15.8, 9.8)
2"	128.5	5.75 (dq, 15.8, 6.8)
3"	39.8	2.25 (m)
4"	29.8	1.50 (m)
5"	11.8	0.95 (t, 7.5)
6"	20.1	1.05 (d, 6.8)



6a-CH₃ 25.1 1.65 (s)

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) provides the exact mass of **Chaetoviridin A**, confirming its molecular formula.

lon	m/z [M+H]+
Calculated	433.1416
Observed	433.1412

Experimental Protocols

The following protocols outline the standardized procedures for the isolation and spectroscopic analysis of **Chaetoviridin A**.

Isolation and Purification of Chaetoviridin A

- Fermentation and Extraction: Chaetomium globosum is cultured in a suitable broth medium. The culture filtrate is extracted with an organic solvent such as ethyl acetate. The organic extract is then concentrated under reduced pressure.
- Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Fractions containing
 Chaetoviridin A are identified by thin-layer chromatography (TLC).
- Final Purification: The Chaetoviridin A-containing fractions are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy Protocol

 Sample Preparation: A 5-10 mg sample of pure Chaetoviridin A is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.



- Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a 400 MHz or higher field NMR spectrometer.
- Data Processing: The acquired data is processed using appropriate NMR software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal (δ = 0.00 ppm for ¹H and ¹³C).

Mass Spectrometry Protocol

- Sample Preparation: A dilute solution of **Chaetoviridin A** is prepared in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Analysis is performed on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
- Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Mass spectra are acquired in positive ion mode over a relevant m/z range.

Mechanism of Action and Signaling Pathways

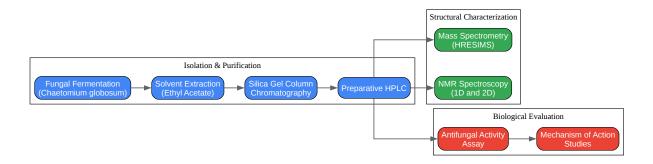
Chaetoviridin A exhibits its antifungal activity through a multi-faceted mechanism that involves disruption of cellular integrity and interference with key signaling pathways.

One of the primary modes of action is the induction of oxidative stress in fungal cells through the generation of reactive oxygen species (ROS) and nitric oxide (NO). This surge in ROS and NO leads to damage of cellular components, including the cell membrane, ultimately causing cell necrosis.[1][2]

Furthermore, **Chaetoviridin A** has been identified as an inhibitor of cholesteryl ester transfer protein (CETP).[3][4] While the direct downstream effects of CETP inhibition in fungi are still under investigation, in other systems, CETP plays a crucial role in lipid transport. Its inhibition likely disrupts lipid homeostasis, which is vital for fungal membrane integrity and signaling.

The diagram below illustrates the proposed experimental workflow for the characterization of **Chaetoviridin A**.



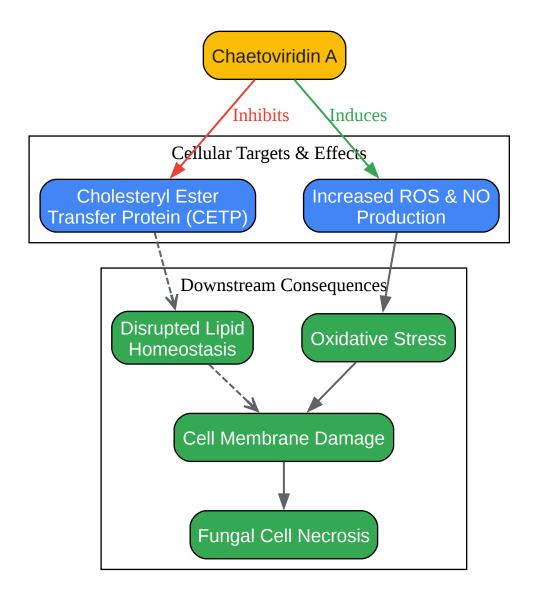


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Caption: Experimental workflow for **Chaetoviridin A** characterization.

The following diagram illustrates the known signaling pathways affected by Chaetoviridin A.





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